molecular formula C5H8Br2 B13205818 2-Bromo-1-(bromomethyl)-1-methylcyclopropane

2-Bromo-1-(bromomethyl)-1-methylcyclopropane

Cat. No.: B13205818
M. Wt: 227.92 g/mol
InChI Key: RHKKJPVXVNWTTN-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-1-methylcyclopropane is an organic compound that belongs to the class of cyclopropanes. It is characterized by a three-membered cyclopropane ring substituted with two bromine atoms and a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-1-methylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds efficiently, yielding the desired product in excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more sustainable brominating agents is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-1-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted cyclopropanes.

    Elimination: Formation of alkenes.

    Oxidation: Formation of cyclopropanones or carboxylic acids.

    Reduction: Formation of cyclopropylmethanes.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-1-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(bromomethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it distinct from other brominated compounds with different ring structures or substitution patterns .

Properties

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-1-methylcyclopropane

InChI

InChI=1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3

InChI Key

RHKKJPVXVNWTTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1Br)CBr

Origin of Product

United States

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